molecular formula C15H25NO B1606795 3,5-DI-Tert-butyl-4-hydroxybenzylamine CAS No. 724-46-9

3,5-DI-Tert-butyl-4-hydroxybenzylamine

Cat. No. B1606795
Key on ui cas rn: 724-46-9
M. Wt: 235.36 g/mol
InChI Key: HMPSHLKEYWJVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994828

Procedure details

The covalent bonding of an antioxidant to a polymer to yield (An)n ~R can also be carried out as follows: first, to 0.1 mole of sodium cyanoborohydride (II), J. Am. Chem. Soc. Vol. 93, pages 2897 to 2904, 1971 and 0.2 mole of ammonium chloride in 50 ml of methanol:50 ml tetrahydrofuran is added sufficient concentrated ammonium hydroxide and concentrated hydrochloric acid alternatively, to give a pH between 5 and 7 as ascertained by touching a drop of the solution to wet universal indicator paper. Next, 0.1 mole of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (I) is added and the reaction stirred for about 4 hours while maintaining the pH of the reaction vessel at about pH 5 to 7. Then, the mixture is treated with 20 ml of 1 molar sodium hydroxide and extracted with 200 ml of a 10:1 volume of ethyl ether: hexane mixture to give 3,5-di-tert-butyl-4-hydroxybenzylamine (III), which is purified by silica gel column chromatography.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([BH3-])#[N:2].[Na+].[Cl-].[NH4+].[OH-].[NH4+].Cl.[C:10]([C:14]1[CH:15]=[C:16]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=1[OH:22])C=O)([CH3:13])([CH3:12])[CH3:11].[OH-].[Na+]>CO.O1CCCC1>[C:23]([C:20]1[CH:19]=[C:16]([CH:15]=[C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:21]=1[OH:22])[CH2:1][NH2:2])([CH3:26])([CH3:25])[CH3:24] |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The covalent bonding of an antioxidant to a polymer to yield (An)n ~R
CUSTOM
Type
CUSTOM
Details
to give a pH between 5 and 7 as ascertained
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH of the reaction vessel at about pH 5 to 7
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of a 10:1 volume of ethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(CN)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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